molecular formula C13H14BrF2NO3 B8128743 [4-Bromo-3-(2,2-difluoroethoxy)phenyl](morpholin-4-yl)methanone

[4-Bromo-3-(2,2-difluoroethoxy)phenyl](morpholin-4-yl)methanone

Cat. No.: B8128743
M. Wt: 350.16 g/mol
InChI Key: XVYFXXRMEZDIMS-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,2-difluoroethoxy)phenylmethanone is a complex organic compound that features a brominated phenyl ring, a difluoroethoxy group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2,2-difluoroethoxy)phenylmethanone typically involves multiple steps, starting with the bromination of a phenyl ring. The difluoroethoxy group is introduced through a nucleophilic substitution reaction, and the morpholine moiety is attached via a condensation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2,2-difluoroethoxy)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-3-(2,2-difluoroethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biological processes.

Medicine

In medicine, 4-Bromo-3-(2,2-difluoroethoxy)phenylmethanone is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. Its unique combination of functional groups allows for versatile applications in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2,2-difluoroethoxy)phenylmethanone involves its interaction with specific molecular targets. The brominated phenyl ring and difluoroethoxy group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)phenylmethanone: This compound features a trifluoromethyl group instead of a difluoroethoxy group, which may alter its reactivity and biological activity.

    4-Bromo-3-(methoxy)phenylmethanone: The methoxy group in this compound provides different electronic properties compared to the difluoroethoxy group, potentially affecting its chemical behavior and applications.

Uniqueness

The presence of both a difluoroethoxy group and a morpholine moiety in 4-Bromo-3-(2,2-difluoroethoxy)phenylmethanone makes it unique among similar compounds. These functional groups confer specific chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

[4-bromo-3-(2,2-difluoroethoxy)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF2NO3/c14-10-2-1-9(7-11(10)20-8-12(15)16)13(18)17-3-5-19-6-4-17/h1-2,7,12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYFXXRMEZDIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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